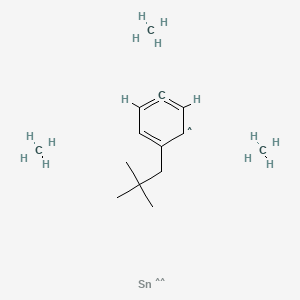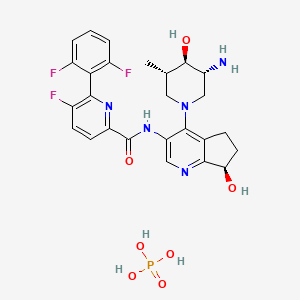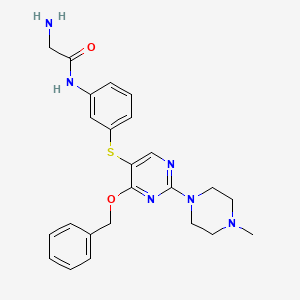
CID 102117523
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 102117523 is an organotin compound with the molecular formula C14H24Sn. This compound is characterized by the presence of a tin atom bonded to a phenyl group substituted with a 2,2-dimethylpropyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 102117523 typically involves the reaction of 4-(2,2-dimethylpropyl)phenylmagnesium bromide with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: CID 102117523 undergoes various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides or other organotin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups or the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of organotin oxides.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of substituted organotin compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
CID 102117523 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of CID 102117523 involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tin atom can form coordination bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Vergleich Mit ähnlichen Verbindungen
- Tributyl[4-(2,2-dimethylpropyl)phenyl]stannane
- Triphenyl[4-(2,2-dimethylpropyl)phenyl]stannane
- Trimethyl[4-(1,2,2-triphenylethenyl)phenyl]stannane
Comparison: CID 102117523 is unique due to its specific substitution pattern on the phenyl ring and the presence of three methyl groups bonded to the tin atom. This structure imparts distinct reactivity and properties compared to other organotin compounds. For example, the presence of the 2,2-dimethylpropyl group may influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
19962-39-1 |
|---|---|
Molekularformel |
C14H27Sn |
Molekulargewicht |
314.08 |
IUPAC-Name |
5-(2,2-dimethylpropyl)cyclohexa-1,2,4-triene;methane;tin |
InChI |
InChI=1S/C11H15.3CH4.Sn/c1-11(2,3)9-10-7-5-4-6-8-10;;;;/h5-8H,9H2,1-3H3;3*1H4; |
InChI-Schlüssel |
YJWSZJYPUKHOKC-UHFFFAOYSA-N |
SMILES |
C.C.C.CC(C)(C)CC1=CC=C=C[CH]1.[Sn] |
Synonyme |
Trimethyl[4-(2,2-dimethylpropyl)phenyl]stannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560640.png)






![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride](/img/structure/B560650.png)

